molecular formula C7H14O B14711416 2-Methylpropyl prop-2-en-1-yl ether CAS No. 23186-68-7

2-Methylpropyl prop-2-en-1-yl ether

Cat. No.: B14711416
CAS No.: 23186-68-7
M. Wt: 114.19 g/mol
InChI Key: KULJXKGAHBEJEC-UHFFFAOYSA-N
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Description

2-Methylpropyl prop-2-en-1-yl ether (IUPAC name: 2-methylpropyl prop-2-en-1-yl ether) is an ether derivative featuring an isobutyl (2-methylpropyl) group linked to an allyl (prop-2-en-1-yl) group via an oxygen atom. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol. The compound’s ether linkage and unsaturated allyl group may confer unique reactivity compared to saturated analogs .

Properties

CAS No.

23186-68-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-methyl-1-prop-2-enoxypropane

InChI

InChI=1S/C7H14O/c1-4-5-8-6-7(2)3/h4,7H,1,5-6H2,2-3H3

InChI Key

KULJXKGAHBEJEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl prop-2-en-1-yl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would involve 2-methylpropyl alcohol and prop-2-en-1-yl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

On an industrial scale, the production of 2-Methylpropyl prop-2-en-1-yl ether can be carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl prop-2-en-1-yl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl prop-2-en-1-yl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl prop-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical reactions. This interaction can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares 2-methylpropyl prop-2-en-1-yl ether with structurally related ethers and esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Hazards Applications
2-Methylpropyl prop-2-en-1-yl ether C₇H₁₂O 112.17 Inferred: Low boiling point (est. 110–130°C), flammable, reactive allyl group. Likely flammable (H225), potential peroxide formation upon storage. Organic synthesis, polymer crosslinking.
Methyl propyl ether C₄H₁₀O 74.12 Volatile liquid, boiling point ~39°C . Flammable (H225), narcotic effects (H336) . Solvent, fuel additive.
Dipropyl ether (Propyl ether) C₆H₁₄O 102.18 Boiling point ~90°C, density 0.74 g/cm³ . Flammable liquid (Category 2), narcotic . Industrial solvent, extraction agent.
Isobutyl formate C₅H₁₀O₂ 102.13 Ester with fruity odor; boiling point ~98°C . Irritant, flammable. Flavoring agent, fragrance.
2-Methylpropyl acetate C₆H₁₂O₃* 132.16 Density 0.970 g/mL (lit.), used in coatings . Limited toxicity data; likely flammable. Coating additive, plasticizer.
Etofenprox (Pyrethroid ether) C₂₅H₂₈O₃ 376.49 Crystalline solid, melting point ~36°C; insecticidal activity . Toxic to aquatic life, moderate mammalian toxicity. Insecticide (agricultural and household use).

*Note: The molecular formula for 2-methylpropyl acetate (C₆H₁₂O₃) in may reflect a propylene glycol ether derivative rather than a simple acetate ester.

Key Differences and Research Findings

Reactivity :

  • The allyl group in 2-methylpropyl prop-2-en-1-yl ether enables conjugation and polymerization reactions, unlike saturated ethers like methyl propyl ether. This aligns with studies on allyl-containing thiazole derivatives, where the allyl moiety enhanced pharmacological activity via π-orbital interactions .
  • Dipropyl ether, lacking unsaturated bonds, exhibits lower reactivity and is primarily used as a solvent .

Toxicity and Hazards: Methyl propyl ether and dipropyl ether share flammability risks (H225), but the allyl group in the target compound may introduce additional peroxide formation hazards during storage .

Applications: Simple ethers (e.g., methyl propyl ether) are niche solvents, while allyl ethers find use in specialty polymers and pharmaceuticals .

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